N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrobromide
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Overview
Description
N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrobromide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrobromide typically involves multiple steps, starting with the formation of the quinoline core. Common synthetic routes include the Skraup, Doebner-Von Miller, and Friedlander syntheses . These methods often involve the cyclization of aniline derivatives with various aldehydes or ketones under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrobromide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Camptothecin: An anticancer agent with a quinoline-based structure.
Uniqueness
N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrobromide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties .
Properties
CAS No. |
853349-63-0 |
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Molecular Formula |
C21H26BrN3 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-[2-(4-ethylphenyl)quinolin-4-yl]-N',N'-dimethylethane-1,2-diamine;hydrobromide |
InChI |
InChI=1S/C21H25N3.BrH/c1-4-16-9-11-17(12-10-16)20-15-21(22-13-14-24(2)3)18-7-5-6-8-19(18)23-20;/h5-12,15H,4,13-14H2,1-3H3,(H,22,23);1H |
InChI Key |
GDQNCDPHPBHPDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCN(C)C.Br |
Origin of Product |
United States |
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